molecular formula C7H8N2O3 B1505166 2-Ethoxy-4-nitropyridine CAS No. 1187732-70-2

2-Ethoxy-4-nitropyridine

Cat. No.: B1505166
CAS No.: 1187732-70-2
M. Wt: 168.15 g/mol
InChI Key: KMLVTBQETPUDFG-UHFFFAOYSA-N
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Description

2-Ethoxy-4-nitropyridine is a chemical compound with the molecular formula C7H8N2O3 . It has a molecular weight of 168.15 . The compound is a white to yellow solid and is used for research and development purposes .


Molecular Structure Analysis

The InChI code for this compound is 1S/C7H8N2O3/c1-2-12-7-5-6 (9 (10)11)3-4-8-7/h3-5H,2H2,1H3 . This code represents the molecular structure of the compound.


Physical and Chemical Properties Analysis

This compound has a density of 1.2±0.1 g/cm3 . It has a boiling point of 272.3±20.0 °C at 760 mmHg . The compound has a molar refractivity of 42.2±0.3 cm3 . It has 5 H bond acceptors and 3 freely rotating bonds .

Scientific Research Applications

Solvent Reactivity and Synthesis

2-Ethoxy-4-nitropyridine's reactivity in different solvents is a subject of scientific interest. Hertog and Jouwersma (1953) explored the reactivity of various nitropyridine derivatives, including 3-ethoxy-2-nitropyridine, in solutions of ammonia in water and ethanol. They developed methods for synthesizing aminopyridine derivatives, emphasizing the significant influence of solvent polarity on substitution processes (Hertog & Jouwersma, 1953).

Substitution Reactions

Bakke and Sletvold (2003) studied substitution reactions of 5-nitropyridine-2-sulfonic acid and its potassium salt, achieving various derivatives including 2-ethoxy-5-nitropyridine. Their approach offers a pathway to synthesizing disubstituted pyridines (Bakke & Sletvold, 2003).

Reduction Mechanism in Aqueous Medium

Lacasse et al. (1993) investigated the electrochemical reduction of 4-nitropyridine in an aqueous medium, a process relevant to understanding the behavior of similar compounds such as this compound. This research provides insights into the reduction mechanism of aromatic nitro compounds, including their electron and proton addition sequences (Lacasse, Meunier‐Prest, Laviron, & Vallat, 1993).

Chemical and Pharmacological Data

Bijlsma and Hertog (2010) provided a comprehensive overview of aminoethoxypyridines, which includes compounds related to this compound. They synthesized and studied various derivatives, exploring their chemical and potential pharmacological properties (Bijlsma & Hertog, 2010).

Nitropyridine N-Oxide Derivatives

Hertog, Kolder, and Combe (2010) researched the nitration of pyridine-N-oxide derivatives, including those with ethoxy groups. Their work highlights the directive influence of the N-oxide group in the nitration process, crucial for understanding the chemical behavior of this compound and similar compounds (Hertog, Kolder, & Combe, 2010).

Vibrational Spectral Studies

Balachandran, Lakshmi, and Janaki (2012) conducted vibrational spectral studies on nitropyridine derivatives, providing valuable information on molecular stability, bond strength, and electron charge distribution. These insights are relevant to understanding the properties of this compound (Balachandran, Lakshmi, & Janaki, 2012).

Methoxybenzylation of Hydroxy Groups

Nakano, Kikuchi, Matsuo, and Mukaiyama (2001) developed an efficient method for the methoxybenzylation of hydroxy groups using 2-(4-Methoxybenzyloxy)-3-nitropyridine. This method highlights the potential of this compound in synthetic chemistry (Nakano, Kikuchi, Matsuo, & Mukaiyama, 2001).

Synthesis and Structural Analysis

Fackler, Kastner, and Clarke (1984) described the synthesis and structural analysis of complexes involving 4-nitropyridine derivatives. Their work contributes to the understanding of the chemical properties and potential applications of this compound in the formation of complex molecules (Fackler, Kastner, & Clarke, 1984).

Biochemical Analysis

Biochemical Properties

2-Ethoxy-4-nitropyridine plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It has been observed to interact with enzymes such as cytochrome P450, which is involved in the metabolism of various substrates. The interaction between this compound and cytochrome P450 can lead to the inhibition or activation of the enzyme, depending on the specific conditions of the reaction. Additionally, this compound can form complexes with proteins, influencing their structure and function. These interactions are crucial for understanding the compound’s role in biochemical pathways .

Cellular Effects

The effects of this compound on cellular processes are diverse and depend on the type of cell and the concentration of the compound. In certain cell types, this compound has been shown to influence cell signaling pathways, leading to alterations in gene expression and cellular metabolism. For example, it can modulate the activity of transcription factors, thereby affecting the expression of genes involved in cell growth and differentiation. Furthermore, this compound can impact cellular metabolism by interacting with metabolic enzymes, leading to changes in the production and utilization of metabolic intermediates .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms involves the binding of the compound to specific biomolecules, such as enzymes and receptors. This binding can result in the inhibition or activation of the target biomolecule, thereby influencing downstream biochemical pathways. For instance, the interaction of this compound with cytochrome P450 can lead to changes in the enzyme’s catalytic activity, affecting the metabolism of other substrates. Additionally, this compound can induce changes in gene expression by modulating the activity of transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

The effects of this compound can vary over time in laboratory settings. Studies have shown that the compound’s stability and degradation are influenced by factors such as temperature, pH, and the presence of other chemicals. Over time, this compound may undergo degradation, leading to the formation of metabolites that can have different biochemical properties. Long-term exposure to this compound in in vitro and in vivo studies has revealed potential effects on cellular function, including changes in cell viability and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound in animal models are dose-dependent. At low doses, the compound may exhibit minimal toxicity and can be used to study its biochemical interactions without causing significant adverse effects. At higher doses, this compound can induce toxic effects, including liver and kidney damage. These toxic effects are likely due to the compound’s interaction with metabolic enzymes and the subsequent production of reactive metabolites. It is essential to determine the appropriate dosage range for studying the compound’s effects in animal models to avoid potential toxicity .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These molecules facilitate the movement of the compound across cellular membranes and its accumulation in specific cellular compartments. The distribution of this compound can influence its biochemical effects, as the compound’s localization within cells can determine its interactions with target biomolecules. Studies have shown that this compound can accumulate in the liver and kidneys, where it can exert its biochemical effects .

Subcellular Localization

The subcellular localization of this compound is an important factor in determining its activity and function. The compound can be directed to specific cellular compartments through targeting signals and post-translational modifications. For example, this compound may be localized to the mitochondria, where it can interact with mitochondrial enzymes and influence cellular energy metabolism. Additionally, the compound can be targeted to the nucleus, where it can modulate gene expression by interacting with transcription factors and other regulatory proteins .

Properties

IUPAC Name

2-ethoxy-4-nitropyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O3/c1-2-12-7-5-6(9(10)11)3-4-8-7/h3-5H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMLVTBQETPUDFG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NC=CC(=C1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40704510
Record name 2-Ethoxy-4-nitropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40704510
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1187732-70-2
Record name 2-Ethoxy-4-nitropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40704510
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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